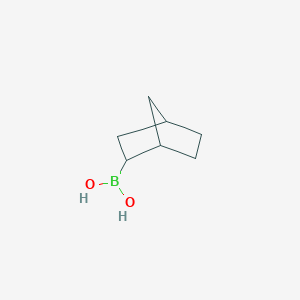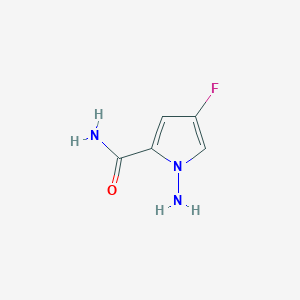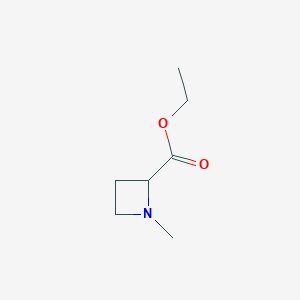
6-ethyl-7H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-9H-purine is a derivative of purine, a heterocyclic aromatic organic compound. Purines are essential components of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes. The addition of an ethyl group at the 6th position of the purine ring modifies its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-9H-purine typically involves the alkylation of purine derivatives. One common method is the reaction of 6-chloropurine with ethyl iodide in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of 6-Ethyl-9H-purine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 6-Ethyl-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The ethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyanation can yield 8-cyanopurine derivatives, which have significant biological activities .
Scientific Research Applications
6-Ethyl-9H-purine has a wide range of applications in scientific research:
Biology: The compound is used in studies related to nucleic acid interactions and enzyme inhibition.
Industry: It is used in the development of novel materials and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of 6-Ethyl-9H-purine and its derivatives involves interaction with specific molecular targets. For instance, certain derivatives inhibit enzymes involved in DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells . The compound can also interact with nucleic acids, affecting their structure and function.
Comparison with Similar Compounds
6-Chloropurine: A precursor in the synthesis of 6-Ethyl-9H-purine.
9-Ethyl-9H-purine: Another ethylated purine derivative with similar properties.
8-Cyanopurine: A derivative formed through cyanation reactions.
Uniqueness: 6-Ethyl-9H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
54170-84-2 |
|---|---|
Molecular Formula |
C7H8N4 |
Molecular Weight |
148.17 g/mol |
IUPAC Name |
6-ethyl-7H-purine |
InChI |
InChI=1S/C7H8N4/c1-2-5-6-7(10-3-8-5)11-4-9-6/h3-4H,2H2,1H3,(H,8,9,10,11) |
InChI Key |
JRFCCWPVTPYGTN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=NC=N1)N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11922349.png)
![[(4-Methylphenyl)methyl]boronic acid](/img/structure/B11922352.png)

![7H-Pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B11922373.png)
![7-Methyl-3H-pyrazolo[3,4-c]pyridine](/img/structure/B11922387.png)
![2-Methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11922392.png)


![2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11922409.png)





